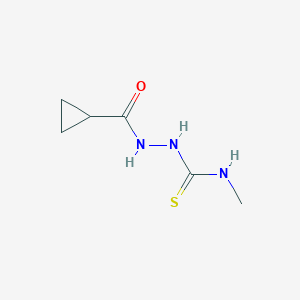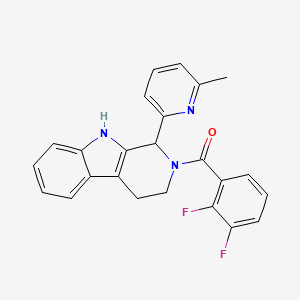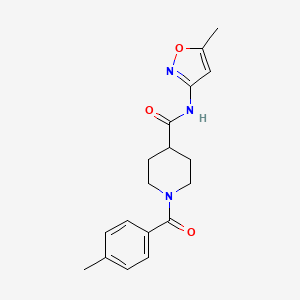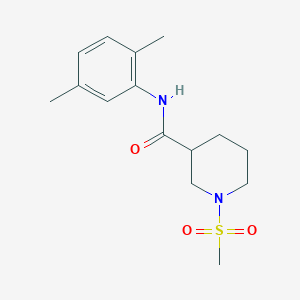![molecular formula C19H26N4O2 B5995206 1-[3-[[4-(Hydroxymethyl)triazol-1-yl]methyl]piperidin-1-yl]-3-(4-methylphenyl)propan-1-one](/img/structure/B5995206.png)
1-[3-[[4-(Hydroxymethyl)triazol-1-yl]methyl]piperidin-1-yl]-3-(4-methylphenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-[[4-(Hydroxymethyl)triazol-1-yl]methyl]piperidin-1-yl]-3-(4-methylphenyl)propan-1-one is a complex organic compound that features a triazole ring, a piperidine ring, and a substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-[[4-(Hydroxymethyl)triazol-1-yl]methyl]piperidin-1-yl]-3-(4-methylphenyl)propan-1-one typically involves multiple steps, starting with the preparation of the triazole ring, followed by the formation of the piperidine ring, and finally the attachment of the substituted phenyl group. Common synthetic routes include:
Formation of the Triazole Ring: This can be achieved through a reaction between an azide and an alkyne.
Formation of the Piperidine Ring: This can be synthesized through a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a ketone.
Attachment of the Substituted Phenyl Group: This step often involves a Friedel-Crafts acylation reaction, where the phenyl group is introduced to the piperidine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-[3-[[4-(Hydroxymethyl)triazol-1-yl]methyl]piperidin-1-yl]-3-(4-methylphenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using reagents such as potassium permanganate or chromium trioxide.
Reduction: The ketone group can be reduced to an alcohol using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the hydroxymethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted triazole derivatives
Scientific Research Applications
1-[3-[[4-(Hydroxymethyl)triazol-1-yl]methyl]piperidin-1-yl]-3-(4-methylphenyl)propan-1-one has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Pharmacology: The compound can be studied for its potential as a receptor agonist or antagonist.
Materials Science: It can be used in the synthesis of novel polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[3-[[4-(Hydroxymethyl)triazol-1-yl]methyl]piperidin-1-yl]-3-(4-methylphenyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can act as a bioisostere for various functional groups, allowing the compound to mimic the action of natural substrates or inhibitors. The piperidine ring can enhance the compound’s binding affinity and selectivity for its target.
Comparison with Similar Compounds
1-[3-[[4-(Hydroxymethyl)triazol-1-yl]methyl]piperidin-1-yl]-3-(4-methylphenyl)propan-1-one can be compared with other similar compounds, such as:
1-[3-[[4-(Hydroxymethyl)triazol-1-yl]methyl]piperidin-1-yl]-3-(4-chlorophenyl)propan-1-one: This compound has a similar structure but with a chlorine atom instead of a methyl group on the phenyl ring, which can affect its chemical reactivity and biological activity.
1-[3-[[4-(Hydroxymethyl)triazol-1-yl]methyl]piperidin-1-yl]-3-(4-fluorophenyl)propan-1-one: This compound has a fluorine atom on the phenyl ring, which can influence its pharmacokinetic properties and potency.
The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[3-[[4-(hydroxymethyl)triazol-1-yl]methyl]piperidin-1-yl]-3-(4-methylphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-15-4-6-16(7-5-15)8-9-19(25)22-10-2-3-17(11-22)12-23-13-18(14-24)20-21-23/h4-7,13,17,24H,2-3,8-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CANHWSHSKYLPJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(=O)N2CCCC(C2)CN3C=C(N=N3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(3-methoxyphenoxy)methyl]-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5995123.png)
![2-[1-(3,5-dimethoxybenzyl)-4-(4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B5995130.png)
![4-[(3-bromobenzyl)oxy]-N'-(2-hydroxy-5-nitrobenzylidene)benzohydrazide](/img/structure/B5995135.png)
![2-{[4-(sec-butylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]thio}acetamide](/img/structure/B5995145.png)



![(2E)-3-[2-(ADAMANTAN-1-YL)ETHYL]-2-[(4-CHLOROPHENYL)IMINO]-N-(4-METHOXYPHENYL)-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE](/img/structure/B5995196.png)

![1-allyl-N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5995200.png)
![6-[4-(ETHANESULFONYL)PIPERAZIN-1-YL]-2-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE](/img/structure/B5995226.png)
![4-(1-{[3-(3-fluorophenyl)-1H-pyrazol-4-yl]carbonyl}-3-piperidinyl)morpholine](/img/structure/B5995230.png)
![ethyl (5Z)-2-[(2,4-dichlorophenyl)amino]-4-oxo-5-(pyridin-3-ylmethylidene)-4,5-dihydrothiophene-3-carboxylate](/img/structure/B5995239.png)
![1-(2,6-Dimethylpiperidin-1-yl)-2-[(4-propyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B5995241.png)
